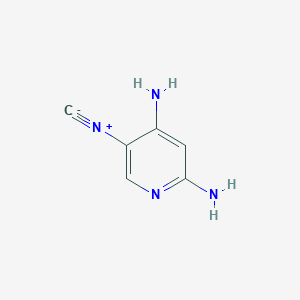
5-Isocyano-pyridine-2,4-diamine
Vue d'ensemble
Description
5-Isocyano-pyridine-2,4-diamine is a heterocyclic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes an isocyano group attached to a pyridine ring. The presence of both amino and isocyano groups makes it a versatile compound in synthetic chemistry.
Applications De Recherche Scientifique
5-Isocyano-pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
Target of Action
It is known that imidazopyridine derivatives, which include compounds like 5-isocyano-pyridine-2,4-diamine, have a broad range of biological and pharmacological activities . They can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
For instance, they can act as GABA A receptor positive allosteric modulators
Biochemical Pathways
Imidazopyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of various biological systems
Result of Action
Imidazopyridine derivatives are known to have a wide range of biological activities, including potential anticancer properties . The specific molecular and cellular effects of this compound would require further investigation.
Orientations Futures
The future directions for research on 5-Isocyano-pyridine-2,4-diamine and similar compounds are likely to focus on their potential therapeutic significance. Given the current COVID-19 pandemic, finding new antiviral and antimicrobial compounds is a priority in current research . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Analyse Biochimique
Biochemical Properties
5-Isocyano-pyridine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s isocyano group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved . For example, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by inhibiting or activating metabolic enzymes . These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, after which further increases in dosage result in toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound can inhibit or activate metabolic enzymes, leading to changes in the levels of metabolites involved in cellular processes . These effects can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-pyridine-2,4-diamine typically involves the reaction of 2,4-diaminopyridine with a suitable isocyanide precursor. One common method is the dehydration of formamides to isocyanides, which can be achieved using various dehydrating agents under controlled conditions . The reaction conditions often require a non-nucleophilic solvent such as tert-butanol to increase the yield and reduce side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyano-pyridine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Dehydrating Agents: Used for converting formamides to isocyanides.
Nucleophiles: Such as amines and alcohols, for substitution reactions.
Catalysts: Nickel or palladium catalysts for cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, imidazoles, and other heterocyclic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminopyridine: Lacks the isocyano group but shares the amino functionalities.
5-Fluoroimidazo[1,2-a]pyridine: Contains a similar pyridine ring but with different substituents.
Pyrimidine Derivatives: Such as 4,6-diamino-pyrimidine, which have similar biological activities.
Propriétés
IUPAC Name |
5-isocyanopyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-9-5-3-10-6(8)2-4(5)7/h2-3H,(H4,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLJNAKSMDDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CN=C(C=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)
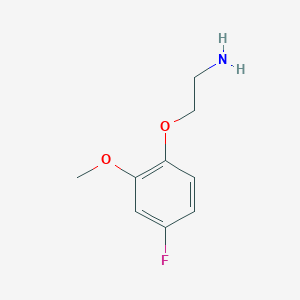
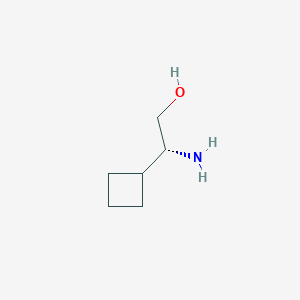


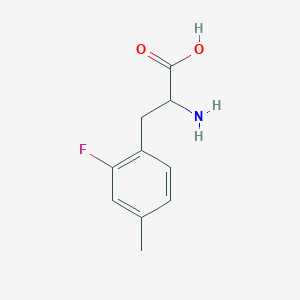
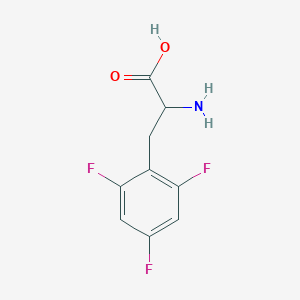

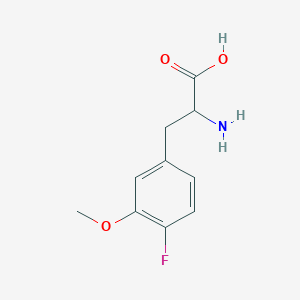

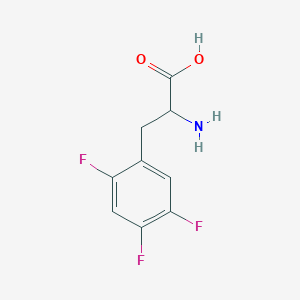
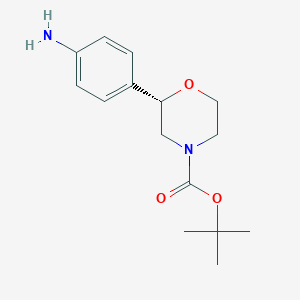
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3094627.png)
![Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3094632.png)
